
1,1',1''-Phosphanetriyltris(2,3,4,5-tetramethylphospholane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethylphospholane) is a complex organophosphorus compound known for its unique structure and versatile applications. This compound features a central phosphorus atom bonded to three phospholane rings, each substituted with four methyl groups. Its distinct molecular architecture makes it a valuable ligand in various chemical reactions and industrial processes.
Vorbereitungsmethoden
The synthesis of 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethylphospholane) typically involves the reaction of phosphorus trichloride with 2,3,4,5-tetramethylphospholane in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize yield and purity.
Analyse Chemischer Reaktionen
1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethylphospholane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The compound can participate in substitution reactions with halogens or other electrophiles, leading to the formation of substituted phospholane derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phospholane compounds.
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethylphospholane) has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions such as cross-coupling and hydrogenation.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in bioinorganic chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethylphospholane) involves its ability to coordinate with metal centers, forming stable complexes. These complexes can facilitate various catalytic processes by providing a suitable environment for the reaction to occur. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethylphospholane) include other organophosphorus ligands such as:
1,1,1-Tris(diphenylphosphinomethyl)ethane: Known for its use in cross-coupling reactions.
1,2,3,4,5-Pentaphenyl-1-(di-tert-butylphosphino)ferrocene: Used in various palladium-catalyzed reactions.
The uniqueness of 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethylphospholane) lies in its specific substitution pattern and the resulting steric and electronic properties, which make it particularly effective in certain catalytic applications.
Eigenschaften
CAS-Nummer |
190662-79-4 |
|---|---|
Molekularformel |
C24H48P4 |
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
tris(2,3,4,5-tetramethylphospholan-1-yl)phosphane |
InChI |
InChI=1S/C24H48P4/c1-13-14(2)20(8)25(19(13)7)28(26-21(9)15(3)16(4)22(26)10)27-23(11)17(5)18(6)24(27)12/h13-24H,1-12H3 |
InChI-Schlüssel |
VQPXZOIINOFUSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(P(C1C)P(P2C(C(C(C2C)C)C)C)P3C(C(C(C3C)C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(5-Carboxy-3-formyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12571746.png)
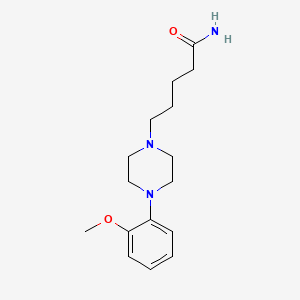
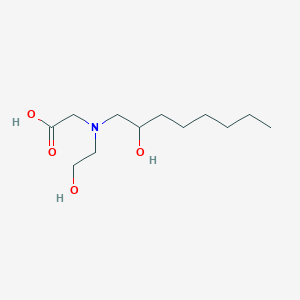
![1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B12571765.png)
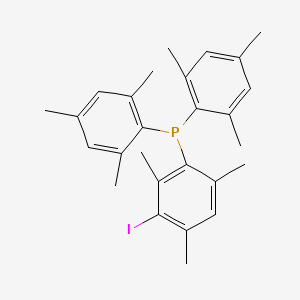
![2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid](/img/structure/B12571772.png)
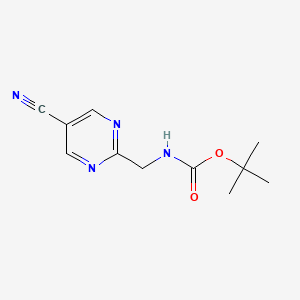
![1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine](/img/structure/B12571810.png)
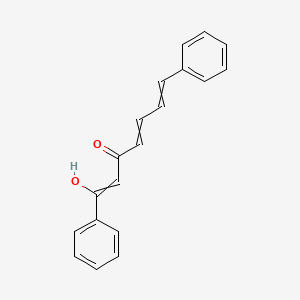
![Platinum;tricyclohexyl-[tricyclohexylphosphaniumyl-bis(2,4,6-trimethylphenyl)silyl]phosphanium](/img/structure/B12571820.png)
![Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo-](/img/structure/B12571821.png)

![Methyl 4-[(benzoyloxy)methyl]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B12571825.png)

